1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
“1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . The synthesis process involves the use of readily available starting materials and various chemical reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolo[2,3-d]pyrimidine core . The structure also includes a 1,3-dimethyl group and a 1-pyrrolidinylcarbonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives have been studied extensively . These reactions often involve the use of acids, bases, heat, or light .Mechanism of Action
Future Directions
The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
1,3-dimethyl-6-(pyrrolidine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-14-10(17)8-7-9(11(18)16-5-3-4-6-16)20-12(8)15(2)13(14)19/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRGRCLQHKNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCCC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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